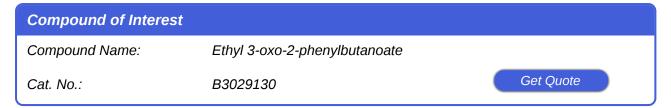


Spectroscopic Profile of Ethyl 3-oxo-2phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxo-2-phenylbutanoate** (CAS 5413-05-8), a versatile intermediate in organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Tautomerism

Ethyl 3-oxo-2-phenylbutanoate, with the molecular formula $C_{12}H_{14}O_3$ and a molecular weight of 206.24 g/mol , is a β -keto ester that exists as a dynamic equilibrium between its keto and enol tautomeric forms in solution. This equilibrium is a critical factor in the interpretation of its spectroscopic data, as signals for both tautomers are often observed.

Caption: Keto-enol tautomerism of **Ethyl 3-oxo-2-phenylbutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Ethyl 3-oxo-2- phenylbutanoate**, providing detailed information about the carbon and proton environments.

The presence of both keto and enol forms in solution leads to a complex spectrum with distinct signals for each tautomer.



¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the ethyl group, the phenyl group, the acetyl methyl group, and the methine proton of the keto form, as well as the vinyl and hydroxyl protons of the enol form. The relative integration of these signals can be used to determine the keto-enol ratio in a given solvent.

Proton Assignment (Keto Form)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH(Ph)-	4.69	S	-
-CH₂CH₃	4.27-4.15	m	-
-COCH₃	2.19	S	-
-CH₂CH₃	1.28	t	7.1
Aromatic H	7.41-7.13	m	-

Proton Assignment (Enol Form)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
=C-OH	13.13	S	-
Aromatic H	7.41-7.13	m	-
-CH₂CH₃	4.27-4.15	m	-
=C-CH₃	1.86	S	-
-CH₂CH₃	1.18	t	7.1

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃. The multiplet for the ethyl group and aromatic protons contains signals from both tautomers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the ketone and ester groups in the keto form, and the olefinic carbons



in the enol form.[1]

Carbon Assignment (Keto Form)	Chemical Shift (δ, ppm)
C=O (Ketone)	201.7
C=O (Ester)	168.6
Aromatic C	135.4, 129.0, 128.1, 127.0
-CH(Ph)-	65.9
-OCH₂CH₃	61.8
-COCH ₃	28.9
-OCH ₂ CH ₃	14.2

Carbon Assignment (Enol Form)	Chemical Shift (δ, ppm)
=C-O-	174.0
=C-OH	172.7
Aromatic C	132.8, 131.4, 129.4, 128.4
=C(Ph)-	104.5
-OCH₂CH₃	60.8
=C-CH₃	20.0
-OCH₂CH₃	14.3

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃.

Caption: Atom numbering for NMR assignments of the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 3-oxo-2-phenylbutanoate** is expected to show characteristic absorption bands corresponding to its functional groups. The presence of both keto and enol



forms will influence the spectrum, particularly in the C=O and O-H stretching regions.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H (enol)	Stretching
3100-3000	C-H (aromatic)	Stretching
2980-2850	C-H (aliphatic)	Stretching
~1745	C=O (ester, keto form)	Stretching
~1715	C=O (ketone, keto form)	Stretching
~1650	C=O (ester, enol form)	Stretching
~1610	C=C (enol form)	Stretching
1600, 1495, 1450	C=C (aromatic)	Stretching
1250-1000	C-O (ester)	Stretching

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of **Ethyl 3-oxo-2-phenylbutanoate**.

High-Resolution Mass Spectrometry (HRMS):

• [M+H]+ Calculated: 207.1016

• [M+H]+ Found: 207.1018[1]

Expected Fragmentation Pattern (Electron Ionization - EI): While a detailed experimental EI mass spectrum is not readily available, the following fragments are expected based on the structure:



m/z	Possible Fragment	Fragment Lost
206	[M] ⁺	-
163	[M - C₂H₅O] ⁺	Ethoxy radical
135	[M - C₂H₅OCO] ⁺	Ethoxycarbonyl radical
117	[C ₉ H ₉] ⁺	
91	[C7H7]+ (Tropylium ion)	_
77	[C ₆ H ₅] ⁺ (Phenyl cation)	_
43	[CH₃CO] ⁺	_

It is important to note that **Ethyl 3-oxo-2-phenylbutanoate** can undergo thermal decomposition to phenylacetone (P2P) in the GC inlet, which may lead to the observation of ions corresponding to P2P in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Ethyl 3-oxo-2-phenylbutanoate**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher spectrometer is recommended for better resolution.
 - ¹H NMR:



- Pulse sequence: Standard single-pulse sequence.
- Number of scans: 8-16.
- Relaxation delay: 1-5 seconds.
- o 13C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.

IR Spectroscopy

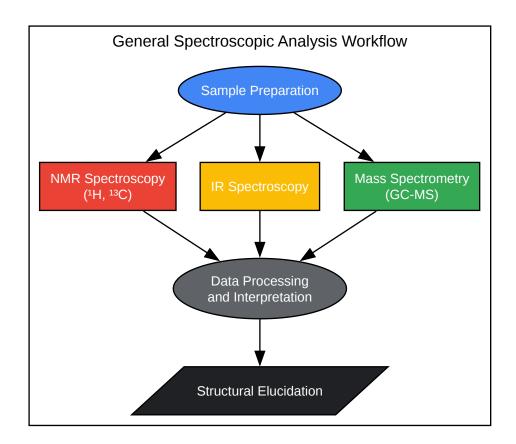
- Sample Preparation (Neat Liquid):
 - Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
- Instrument Parameters:
 - Gas Chromatograph (GC):



- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C (caution: thermal decomposition may occur).
- Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
- Carrier Gas: Helium.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.



Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-oxo-2-phenylbutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029130#spectroscopic-data-of-ethyl-3-oxo-2-phenylbutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com